molecular formula C11H10O2 B3257415 6,7-Dimethylchromone CAS No. 288399-56-4

6,7-Dimethylchromone

Cat. No.: B3257415
CAS No.: 288399-56-4
M. Wt: 174.20 g/mol
InChI Key: YKUXAETVDRENIA-UHFFFAOYSA-N
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Description

6,7-Dimethylchromone is an organic compound belonging to the chromone family, characterized by a benzopyranone structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: 6,7-Dimethylchromone can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the synthesis can start from 2-hydroxyacetophenone derivatives, which undergo cyclization in the presence of a dehydrating agent .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 6,7-Dimethylchromone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 6,7-Dimethylchromone involves its interaction with various molecular targets and pathways. For instance, its antifungal activity is attributed to its ability to inhibit the growth of fungal cells by interfering with their cell wall synthesis. The compound may also exert anti-inflammatory effects by modulating the activity of specific enzymes and signaling pathways involved in the inflammatory response .

Comparison with Similar Compounds

  • 5,7-Dimethylchromone
  • 6,8-Dimethylchromone
  • 3-Cyano-6,7-dimethylchromone

Comparison: 6,7-Dimethylchromone is unique due to its specific substitution pattern on the chromone ring, which imparts distinct chemical and biological properties. Compared to 5,7-Dimethylchromone and 6,8-Dimethylchromone, this compound exhibits different reactivity and biological activities due to the position of the methyl groups.

Properties

IUPAC Name

6,7-dimethylchromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O2/c1-7-5-9-10(12)3-4-13-11(9)6-8(7)2/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKUXAETVDRENIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)OC=CC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80717124
Record name 6,7-Dimethyl-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80717124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

288399-56-4
Record name 6,7-Dimethyl-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80717124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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